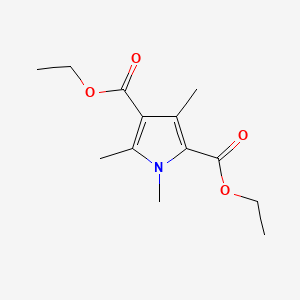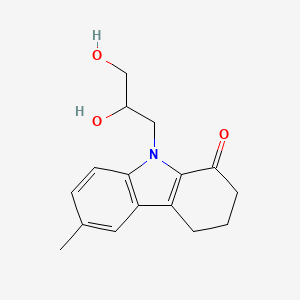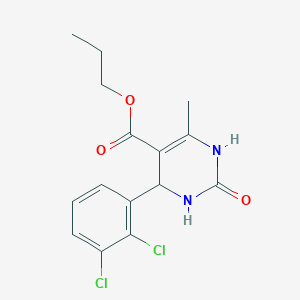![molecular formula C21H18ClNO B4965859 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole, also known as KP372-1, is a synthetic compound that belongs to the carbazole family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole involves the inhibition of multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. This compound also induces the activation of caspases, which are responsible for the initiation of apoptosis. The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of various oncogenes and pro-inflammatory cytokines, leading to the suppression of cancer cell growth and inflammation. This compound has also been shown to enhance the expression of neurotrophic factors, leading to the protection of neurons from oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole is its potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
Several future directions for the study of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole include the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. The development of this compound analogs with improved solubility and efficacy is also an area of future research. Finally, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular diseases, should be explored.
Méthodes De Synthèse
The synthesis of 9-[3-(3-chlorophenoxy)propyl]-9H-carbazole involves a series of chemical reactions, including the condensation of 3-chlorophenol with 3-chloropropylamine to form 3-(3-chlorophenoxy)propylamine. This intermediate is then reacted with carbazole in the presence of a catalyst to yield this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
9-[3-(3-chlorophenoxy)propyl]-9H-carbazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
9-[3-(3-chlorophenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c22-16-7-5-8-17(15-16)24-14-6-13-23-20-11-3-1-9-18(20)19-10-2-4-12-21(19)23/h1-5,7-12,15H,6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKSXAYPKXUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)

![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)



![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)

![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)
